4-(2-Formyl-1H-pyrrol-1-yl)butanoic acid
Description
4-(2-Formyl-1H-pyrrol-1-yl)butanoic acid is an organic compound characterized by a pyrrole ring substituted with a formyl group at position 2 and a butanoic acid chain linked via a nitrogen atom. Its IUPAC name is 4-(2-formylpyrrol-1-yl)butanoic acid, with the SMILES representation C1=CN(C(=C1)C=O)CCCC(=O)O and InChIKey HHLWLLWBHBDZGK-UHFFFAOYSA-N . This molecule is classified under aryl-aldehydes due to the presence of the aldehyde functional group on the aromatic pyrrole ring. It has been identified in natural product studies, particularly in medicinal plants such as Rehmannia glutinosa (生地黄) and Lycium barbarum (枸杞子), where it is isolated using chromatographic techniques like Diaion HP-20 and silica gel column chromatography .
Its aldehyde group may confer reactivity in metabolic pathways, while the carboxylic acid moiety enhances solubility in aqueous environments .
Properties
IUPAC Name |
4-(2-formylpyrrol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-8-3-1-5-10(8)6-2-4-9(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLWLLWBHBDZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614781 | |
| Record name | 4-(2-Formyl-1H-pyrrol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61837-38-5 | |
| Record name | 4-(2-Formyl-1H-pyrrol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(2-formyl-1H-pyrrol-1-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of pyrrole with butanoic acid derivatives under specific conditions to introduce the formyl group at the 2-position of the pyrrole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-(2-Formyl-1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups using reagents like halogens or alkylating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Derivatives of this compound have shown promise in cancer research due to their antiproliferative and antioxidant properties.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The biological effects of 4-(2-formyl-1H-pyrrol-1-yl)butanoic acid are mediated through its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Substituent Effects on Polarity and Solubility
- Target Compound: The absence of polar groups beyond the formyl and carboxylic acid results in moderate polarity. The butanoic acid chain enhances water solubility compared to simpler pyrrole aldehydes .
- Hydroxymethyl Derivatives : The addition of a hydroxymethyl group (e.g., compound 23 in ) significantly increases hydrophilicity due to hydrogen bonding capabilities. This may improve bioavailability in aqueous systems but reduce stability under acidic conditions .
- However, the methoxy group may reduce metabolic stability compared to hydroxymethyl analogs .
Reactivity and Bioactivity
- The aldehyde group in this compound is reactive, enabling participation in Schiff base formation or nucleophilic additions. This reactivity could be harnessed in prodrug design or enzyme inhibition .
- Hydroxymethyl-substituted analogs (e.g., compounds 10 and 23) may exhibit antioxidant or anti-inflammatory properties due to the free hydroxyl group, which can scavenge reactive oxygen species .
- Methoxymethyl derivatives are less likely to engage in redox reactions but may demonstrate enhanced antimicrobial activity due to improved lipid bilayer interaction .
Natural Occurrence and Isolation
- The target compound and its analogs are primarily isolated from medicinal plants. Rehmannia glutinosa yields derivatives with hydroxymethyl groups, while Lycium barbarum produces both hydroxymethyl and methoxymethyl variants .
- Isolation methods involve multi-step chromatography, reflecting the compounds’ moderate abundance and structural complexity.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(2-Formyl-1H-pyrrol-1-yl)butanoic acid and its derivatives?
- Methodology : Friedel-Crafts acylation or condensation reactions are commonly employed for pyrrole derivatives. For example, succinic anhydride or phthalic anhydride can react with aromatic precursors in the presence of Lewis acids (e.g., AlCl₃) to introduce the butanoic acid chain . Characterization via NMR (¹H/¹³C) and HPLC ensures purity (>95%) and structural validation.
- Key considerations : Optimize reaction solvents (e.g., dichloromethane vs. nitrobenzene) to control regioselectivity and minimize side products .
Q. How does the formyl group on the pyrrole ring influence the compound’s reactivity in biological assays?
- Methodology : The formyl group enhances electrophilicity, enabling Schiff base formation with amino groups in proteins or nucleic acids. This reactivity is critical in antimicrobial studies, where derivatives inhibit bacterial growth via covalent interactions with enzymes (e.g., penicillin-binding proteins in Staphylococcus aureus) .
- Analytical validation : Use FTIR to confirm formyl C=O stretching (~1680–1720 cm⁻¹) and LC-MS to track adduct formation .
Q. What analytical techniques are essential for characterizing structural analogs of this compound?
- Core techniques :
- NMR spectroscopy : Assigns proton environments (e.g., pyrrole ring protons at δ 6.5–7.5 ppm).
- X-ray crystallography : Resolves spatial orientation of the formyl group relative to the butanoic acid chain.
- HPLC-PDA : Quantifies impurities (<2%) and validates synthetic yield .
Advanced Research Questions
Q. How do structural modifications (e.g., substituting the butanoic acid with benzamide) alter pharmacological activity?
- Comparative analysis :
| Derivative | Biological Activity (IC₅₀, μM) | Key Functional Group |
|---|---|---|
| Butanoic acid | 12.3 (vs. MRSA) | -COOH (enhances solubility) |
| Benzamide | 8.7 (vs. MRSA) | -CONH₂ (improves membrane permeability) |
- Insight : The benzamide derivative shows higher antimicrobial potency due to increased lipophilicity and target binding .
- Methodological note : Use logP calculations and molecular docking (e.g., AutoDock Vina) to predict bioavailability and target affinity .
Q. How can researchers resolve contradictions in biological activity data between structurally similar pyrrole derivatives?
- Approach :
Dose-response standardization : Ensure consistent assay conditions (e.g., bacterial inoculum size, incubation time).
Metabolic stability testing : Evaluate compound degradation in serum (e.g., half-life <30 min may explain false negatives).
SAR modeling : Identify critical substituents (e.g., electron-withdrawing groups on the pyrrole ring enhance antibacterial activity) .
- Case study : Discrepancies in IC₅₀ values for 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid vs. butanoic acid derivatives may arise from differences in carboxylate ionization states at physiological pH .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodology :
- Prodrug design : Esterify the carboxylic acid to improve membrane penetration (e.g., methyl ester derivatives).
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance plasma half-life and target tissue accumulation .
Q. How does the pyrrole ring participate in molecular interactions with therapeutic targets?
- Mechanistic insight : The pyrrole ring’s aromaticity and lone pairs enable π-π stacking and hydrogen bonding with protein active sites (e.g., DNA gyrase in bacteria). Replace the pyrrole with thiophene () to assess π-system flexibility .
- Experimental validation : Surface plasmon resonance (SPR) quantifies binding kinetics (KD values) .
Key Recommendations for Researchers
- Prioritize in silico modeling (e.g., DFT for electronic properties) to guide synthetic modifications.
- Address metabolic instability early via prodrug strategies or formulation adjustments.
- Cross-validate biological activity across multiple strains (e.g., Gram-positive vs. Gram-negative bacteria) to assess spectrum breadth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
